Product packaging for 1,13-Tetradecadiene(Cat. No.:CAS No. 21964-49-8)

1,13-Tetradecadiene

Cat. No.: B1583877
CAS No.: 21964-49-8
M. Wt: 194.36 g/mol
InChI Key: XMRSTLBCBDIKFI-UHFFFAOYSA-N
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Description

Foundational Significance of Non-Conjugated Dienes in Organic Chemistry

Dienes, hydrocarbons containing two carbon-carbon double bonds, are broadly categorized based on the relative positions of these bonds. wikipedia.org Unlike their conjugated counterparts where double and single bonds alternate, non-conjugated dienes, also known as isolated dienes, have their double bonds separated by two or more single bonds. wikipedia.orglibretexts.orgorgoreview.com This structural distinction is fundamental as it dictates the electronic properties and reactivity of the molecule. fiveable.me In non-conjugated dienes like 1,13-tetradecadiene, the double bonds react independently of one another, a behavior that closely mirrors that of simple alkenes. uomosul.edu.iq

The stability of dienes is a key consideration in organic chemistry. Conjugated dienes benefit from the delocalization of pi electrons across the system of alternating double and single bonds, a phenomenon that imparts additional stability. libretexts.orgorgoreview.com Non-conjugated dienes lack this continuous pi-electron delocalization and are generally less stable than their conjugated isomers. wikipedia.orgfiveable.me This difference in stability and the localized nature of the double bonds in non-conjugated dienes present unique opportunities for selective chemical transformations.

The synthesis of dienes can be achieved through various methods, including elimination reactions of allylic halides and vicinal dihalides, as well as the dehydration of diols. orgoreview.com For non-conjugated dienes specifically, industrial preparation often involves the ethenolysis of cyclic dienes. wikipedia.org

Evolution of Research Perspectives on this compound

Initial research into α,ω-dienes like this compound was often centered on their polymerization. Early studies explored the use of catalysts like aluminum triisobutyl-titanium tetrachloride for the polymerization of this compound. chemicalbook.comscientificlabs.co.uk However, the focus of research has significantly broadened over time, driven by advancements in catalysis and a growing interest in creating specialized materials and complex molecules.

A significant leap in the utility of this compound came with the advent of acyclic diene metathesis (ADMET) polymerization. This powerful technique has been employed in the synthesis of advanced polymeric materials. sigmaaldrich.combohrium.com For instance, this compound has been used as a comonomer in ADMET copolymerization to create semicrystalline long-chain aliphatic polyesters. mdpi.com However, research has indicated that copolymerization with this compound can sometimes result in polymers with lower molecular weights compared to those synthesized with shorter dienes like 1,9-decadiene, suggesting a need for further optimization. mdpi.comresearchgate.net

More recently, research has explored the copolymerization of this compound with long-chain α-olefins, such as 1-tetradecene (B72687), using specific titanium-based catalysts. mdpi.com These studies have successfully produced ultrahigh molecular weight copolymers with reactive terminal olefinic groups in the side chains. mdpi.com This represents a shift towards designing polymers with precise functionalities and architectures.

Beyond polymer science, this compound has found applications in materials science and organic synthesis. It has been investigated for its ability to graft onto silicon surfaces, a property relevant for modifying surface characteristics. chemicalbook.comscientificlabs.co.uk Furthermore, it has served as a key intermediate in the synthesis of biologically active natural products, such as certain pyridine (B92270) alkaloids. chemicalbook.comscientificlabs.co.uk The compound has also been identified as a pyrolysis product of polyethylene (B3416737), leading to its use in methods for quantifying plastic contamination in environmental samples. acs.org The evolution of research on this compound showcases a trajectory from fundamental polymerization studies to its application in creating sophisticated materials and its role in environmental analysis.

Scope, Rationale, and Research Objectives of this Academic Outline

This article provides a focused examination of the chemical compound this compound. The rationale for this specific focus is the compound's representative nature as a long-chain, non-conjugated α,ω-diene, which makes it a valuable subject for understanding the synthesis, properties, and applications of this class of molecules. The primary objectives are to:

Systematically present the known chemical and physical properties of this compound through comprehensive data tables.

Detail established and emerging synthetic routes to this compound.

Explore its diverse applications in polymer chemistry, materials science, and as a synthon in organic chemistry.

By adhering to this structured outline, this article aims to serve as an authoritative and detailed resource for researchers and students interested in the specific chemistry of this compound and the broader field of non-conjugated dienes.

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₂₆ chemicalbook.comchemeo.comnist.gov
Molecular Weight 194.36 g/mol chemicalbook.comchemeo.comnih.gov
CAS Number 21964-49-8 chemicalbook.comchemeo.comnist.gov
Boiling Point 131 °C at 17 mmHg chemicalbook.comsigmaaldrich.com
Density 0.849 g/mL at 25 °C chemicalbook.comsigmaaldrich.com
Refractive Index 1.443 at 20 °C chemicalbook.comsigmaaldrich.com
Flash Point 103.89 °C thegoodscentscompany.com

Spectroscopic Data of this compound

Spectroscopic DataValueSource
InChI 1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-4H,1-2,5-14H2 chemeo.comsigmaaldrich.com
InChIKey XMRSTLBCBDIKFI-UHFFFAOYSA-N chemeo.comsigmaaldrich.com
SMILES C=CCCCCCCCCCCC=C chemeo.comsigmaaldrich.com
Kovats Retention Index 1373, 1380, 1385 nih.govnist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26 B1583877 1,13-Tetradecadiene CAS No. 21964-49-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetradeca-1,13-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-4H,1-2,5-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRSTLBCBDIKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176373
Record name Tetradeca-1,13-diene
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Molecular Weight

194.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21964-49-8
Record name 1,13-Tetradecadiene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradeca-1,13-diene
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Record name Tetradeca-1,13-diene
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Record name Tetradeca-1,13-diene
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Ii. Synthetic Methodologies and Chemical Transformations of 1,13 Tetradecadiene

Established Synthetic Pathways to 1,13-Tetradecadiene

Traditional organic synthesis provides several reliable methods for the preparation of this compound.

Dehydrohalogenation, the elimination of a hydrogen halide from a substrate, is a foundational method for creating alkenes. For the synthesis of this compound, this typically involves the treatment of a 1,14-dihalotetradecane with a strong base to induce a double elimination, yielding the desired terminal diene. smolecule.com The choice of base and reaction conditions is crucial to favor the formation of the terminal alkene over other possible isomers.

Another approach involves the dehydrohalogenation of allylic halides. For instance, the cross-metathesis of a bio-sourced alkene with allylic chloride, followed by catalytic dehydrohalogenation, can produce functionalized dienes. ifpenergiesnouvelles.fr Similarly, the dehydrobromination of 1,4-dibromo-2-chlorobut-2-ene (B15480602) is a known route to 1-bromo-2-chlorobuta-1,3-diene. researchgate.net

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.com While not a direct synthesis of the linear this compound, its principles can be applied in multi-step synthetic sequences. For example, a retro-Diels-Alder reaction can be employed to release a diene or dienophile that was previously "protected" within a cyclohexene (B86901) ring. scielo.br

The intramolecular Diels-Alder (IMDA) reaction, where the diene and dienophile are part of the same molecule, is particularly relevant for constructing cyclic systems which could potentially be precursors to long-chain dienes through ring-opening reactions. scielo.brmasterorganicchemistry.com The success of an IMDA reaction is highly dependent on the length of the tether connecting the diene and dienophile, with linkers of three or four atoms generally favoring the formation of five- and six-membered rings. masterorganicchemistry.com

Grignard reagents are instrumental in forming carbon-carbon bonds. A patented process describes the synthesis of linear α,ω-diolefins, including this compound, through the copper-catalyzed coupling of a bis-Grignard reagent with an allylic substrate. google.com This method involves forming a bis-Grignard reagent from an α,ω-dihalide, which is then coupled with an allylic substrate in the presence of a copper catalyst, such as lithium trichlorocuprate. google.com This approach provides a practical route to various long-chain symmetrical diolefins. google.com

Diels-Alder Cycloaddition Strategies and Analogues

Catalytic Synthesis of this compound and Related α,ω-Dienes

Catalytic methods, particularly those involving transition metals, have become increasingly important for the efficient and selective synthesis of α,ω-dienes.

Olefin metathesis is a versatile reaction that allows for the cleavage and reformation of carbon-carbon double bonds. Ethenolysis, a specific type of cross-metathesis with ethylene (B1197577), is a key industrial route for producing α,ω-dienes from cyclic olefins. researchgate.net

The synthesis of this compound can be achieved through the ethenolysis of cyclododecene, which is itself derived from the partial hydrogenation of 1,5,9-cyclododecatriene (B1592173) (CDT). softbeam.netjuniperpublishers.comcaltech.edu This process breaks the cyclic structure to yield the linear diene. juniperpublishers.com This method is part of a broader strategy to produce various α,ω-dienes, such as 1,5-hexadiene (B165246) and 1,9-decadiene, from cyclic precursors derived from butadiene. researchgate.net Ruthenium-based catalysts, like Grubbs' catalysts, are commonly employed for these transformations. researchgate.net

Cyclic Alkene PrecursorResulting α,ω-DieneReference
CyclododeceneThis compound softbeam.netcaltech.edu
1,5-Cyclooctadiene (partially hydrogenated)1,9-Decadiene caltech.edu
1,5,9-Cyclododecatriene1,5-Hexadiene caltech.edu

Transition metal catalysts are pivotal in various coupling and dimerization reactions that can generate α,ω-dienes. Palladium-catalyzed cross-coupling reactions are widely used, including those involving Grignard reagents and alkenyl halides. diva-portal.org

Olefin Metathesis Reactions: Ethenolysis of Cyclic Alkenes

Emergent Production Routes from Waste Stream Valorization

The conversion of waste plastics into valuable chemicals is a critical area of sustainable chemistry. Among the various products obtainable from these processes, this compound has been identified as a recurring component derived from the pyrolytic depolymerization of post-consumer polyolefins. Pyrolysis, the thermal degradation of materials at elevated temperatures in an inert atmosphere, breaks down long polymer chains into a range of smaller hydrocarbons, including α,ω-dienes like this compound.

Pyrolytic techniques applied to mixed plastic waste offer a promising route to produce chemical feedstocks. mdpi.com The composition of the resulting pyrolytic oil is highly dependent on the type of plastic waste and the process conditions, such as temperature and the presence of catalysts. mdpi.com

This compound is consistently identified as a characteristic degradation product from the pyrolysis of polyethylene (B3416737) (PE). Its formation is so reliable that it is often used as a specific marker compound for the analytical quantification of PE in environmental samples using techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS). acs.orgnih.govacs.org In studies analyzing PE pyrolysis products, this compound was chosen as a calibration compound because of its high peak response and the availability of a reference standard. acs.orgnih.govresearchgate.net

Research has detailed the presence of this compound in the pyrolysate of various forms of polyethylene under different conditions:

High-Density Polyethylene (HDPE): In the thermal cracking of waste HDPE at 600°C, this compound was identified in the resulting wax, accounting for 1.65% of the product. wiserpub.com Other studies on HDPE pyrolysis at temperatures around 360°C and 450°C also listed this compound as one of the major substances detected. researchgate.netutm.my

Low-Density Polyethylene (LDPE): Catalytic pyrolysis of LDPE at 300°C with a zeolite Y catalyst yielded a liquid fuel in which this compound was present at 2.95%. d-nb.info It has also been reported as a primary substance in the pyrolysis oil from LDPE in other comparative studies. utm.myresearchgate.net

Industrial Plastic Waste (PE type): Non-catalytic pyrolysis of industrial plastic waste identified as being polyethylene-based also showed the formation of this compound. mdpi.com

The following table summarizes research findings on the formation of this compound from polyethylene waste.

Plastic TypePyrolysis TemperatureCatalystYield/Significance of this compound
Waste HDPE600°CNone1.65%
LDPE300°CZeolite Y2.95%
HDPE & LDPE~230°C - 450°CNoneIdentified as one of 7 major substances. researchgate.netresearchgate.net
Industrial PE Waste600°CNoneIdentified as a degradation product. mdpi.com

Beyond polyethylene, this compound is also a product of the pyrolytic degradation of other common polymers.

Polypropylene (B1209903) (PP): The non-catalytic pyrolysis of post-consumer prescription medicine bottles, identified as being compositionally similar to PP, at 600°C yielded a variety of diene compounds, including this compound at a concentration of 1.5%. mdpi.com The formation of α,ω-dienes from PP is consistent with degradation mechanisms involving dehydrogenation and chain fragmentation. mdpi.com

Ethylene Vinyl Acetate (B1210297) (EVA): The catalytic pyrolysis of EVA sponge waste from the shoe industry has been shown to produce this compound in significant quantities. atlantis-press.com In a study using a natural zeolite catalyst, the pyrolysis oil was distilled, and the resulting fraction was dominated by this compound, which constituted 10.07% of the product. atlantis-press.com The optimal conditions for this process were found to be a catalyst weight of 4 grams per 200 grams of feed and a reaction time of 180 minutes. atlantis-press.com

The table below details the formation of this compound from polypropylene and EVA wastes.

Plastic Type/SourcePyrolysis TemperatureCatalystYield of this compound
Polypropylene (from medicine bottles)600°CNone1.5% mdpi.com
EVA (from sponge waste)~423-477°C*Natural Zeolite10.07% (in distilled fraction) atlantis-press.com

*Note: The exact pyrolysis temperature was not specified, but the degradation point of EVA was cited as 423°C-477°C. atlantis-press.com

Iii. Reactivity, Reaction Mechanisms, and Intermolecular Interactions of 1,13 Tetradecadiene

Fundamental Chemical Reactivity of Terminal Alkenes

As a molecule with two terminal double bonds, 1,13-tetradecadiene exhibits reactivity characteristic of alkenes. smolecule.com These double bonds serve as regions of high electron density, making them susceptible to attack by electrophiles and enabling a variety of addition reactions. msu.edulibretexts.org

The primary reaction pathway for alkenes is electrophilic addition. msu.edulibretexts.org In this type of reaction, an electrophile, an electron-seeking species, attacks the electron-rich carbon-carbon double bond. ucr.edu For a terminal alkene like this compound, the addition of a protic acid (H-X) typically follows Markovnikov's rule. This rule states that the hydrogen atom of the acid will bond to the carbon atom of the double bond that already has more hydrogen atoms. ucr.edu This preference is due to the formation of a more stable carbocation intermediate. ucr.edu

The mechanism involves the initial attack of the electrophile on the π electrons of the double bond, leading to the formation of a carbocation. msu.edu This intermediate is then attacked by a nucleophile to yield the final addition product. msu.edu The regioselectivity of the reaction is determined by the stability of the carbocation formed in the first step. ucr.edu In the case of this compound, electrophilic attack can occur at either of the two terminal double bonds.

Recent research has also explored the electrophilic borylation of terminal alkenes using reagents like BBr3 in the presence of a sterically hindered base. acs.org This method allows for the introduction of a boron-containing group onto the alkene, which can be a valuable synthetic intermediate. acs.org The reaction proceeds through an electrophilic substitution mechanism. acs.org

Catalytic hydrogenation is a fundamental reaction of alkenes where molecular hydrogen (H2) is added across the double bond in the presence of a metal catalyst, resulting in a saturated alkane. wikipedia.org For this compound, complete hydrogenation would yield tetradecane. smolecule.com The reaction is typically carried out using heterogeneous catalysts like platinum, palladium, or nickel, or homogeneous catalysts such as Wilkinson's catalyst. wikipedia.org

The process generally involves the adsorption of both the alkene and hydrogen onto the catalyst surface. wikipedia.org Hydrogen atoms are then added sequentially to the carbon atoms of the double bond. wikipedia.org This mechanism often leads to syn-addition, where both hydrogen atoms add to the same face of the double bond.

Recent advancements in catalysis have introduced new systems for the hydrogenation of terminal alkenes. For instance, cobalt pincer complexes have been shown to be effective catalysts under mild conditions (1 atm H2, ambient temperature). acs.orgacs.org These catalysts can exhibit high activity and selectivity for terminal alkenes. whiterose.ac.uk Some rare-earth metal complexes have also demonstrated catalytic activity for the hydrogenation of terminal alkenes, proceeding through a 1,2-addition/elimination mechanism. chinesechemsoc.org Isomerization of the double bond can sometimes be a competing reaction during hydrogenation. wikipedia.org

Electrophilic Addition Pathways and Selectivity

Surface Science and Adsorption Phenomena

The interaction of this compound with solid surfaces, particularly silicon, has been a subject of investigation due to its potential applications in materials science and the functionalization of surfaces. smolecule.com

Studies have shown that this compound can be grafted onto hydrogen-terminated silicon (100) surfaces. chemicalbook.com This process involves the covalent attachment of the diene to the silicon surface. One of the double bonds of this compound can react preferentially with the silicon surface, leaving the other terminal double bond available for further chemical modification. smolecule.com This selective reactivity is crucial for creating functionalized surfaces. For example, H-terminated Si(111) surfaces have been reacted with this compound to form an alkene-terminated monolayer. rsc.org This monolayer can then be further functionalized through reactions like thiol-ene click chemistry. rsc.orgdb-thueringen.de

The initial adsorption of this compound onto silicon surfaces is governed by non-covalent intermolecular forces. smolecule.com Research indicates that one of the double bonds of the molecule preferentially reacts with different facets of the silicon surface, highlighting unique interaction dynamics. smolecule.com This selective interaction is a key aspect of its use in creating well-defined organic monolayers on silicon substrates. core.ac.uk

Investigations of this compound Adsorption on Silicon Surfaces

Degradation Mechanisms and Environmental Fates

The environmental fate of this compound is influenced by both abiotic and biotic degradation processes. As a hydrocarbon, it can be a substrate for microbial degradation and is also susceptible to thermal decomposition.

Studies on the microbial degradation of hydrocarbons in freshwater lakes have included this compound as a marker compound. nih.gov These studies indicate that microbial populations can metabolize this diene, although its degradation rate can be influenced by factors such as temperature and the availability of nutrients like nitrogen and phosphorus. nih.gov In some cases, rhamnolipid biosurfactants produced by certain bacteria, like Pseudomonas aeruginosa, can stimulate the uptake and degradation of hydrophobic compounds, including α,ω-dienes like this compound. nih.gov The degradation pathway can involve the oxidation of one of the terminal double bonds. nih.gov

This compound has also been identified as a product of the pyrolysis of plastic waste, such as polyethylene (B3416737) and polypropylene (B1209903). mdpi.comatlantis-press.com Pyrolysis is a thermal degradation process in the absence of oxygen. atlantis-press.com The formation of this compound in these processes occurs through the thermal cleavage of long hydrocarbon chains via radical mechanisms. nasa.govdoi.org

Thermal and Photo-oxidative Degradation Pathways

Thermal Degradation

This compound is a notable product arising from the thermal degradation, particularly through pyrolysis, of various polymers. Pyrolysis is a process of thermal decomposition of materials at elevated temperatures in an inert atmosphere. The formation of α,ω-dienes, such as this compound, is a recognized pattern in the non-catalytic thermal degradation of polyolefins like polyethylene (PE) and polypropylene (PP). researchgate.net

During the pyrolysis of polyethylene, the polymer chain undergoes scission, leading to the formation of a complex mixture of hydrocarbons. This mixture consists of alkanes, alkenes, and non-conjugated dienes. This compound is consistently identified as one of the diene products in the pyrolysate of both low-density (LDPE) and high-density (HDPE) polyethylene. escholarship.orgrsc.org The mechanism involves random chain scission followed by intermolecular and intramolecular hydrogen transfer reactions, resulting in the characteristic triplet of an α,ω-diene, an α-alkene, and an n-alkane with the same carbon number. rsc.org For instance, in the pyrolysis of LDPE, this compound was detected as a major substance in the resulting liquid fuel oil. escholarship.org

Similarly, the thermal decomposition of polypropylene under inert conditions yields alkenes and α,ω-dienes through processes of dehydrogenation and fragmentation. researchgate.net Studies on the pyrolysis of post-consumer plastic wastes have identified this compound as a component in the degradation products of PP. researchgate.net It is also formed during the pyrolysis of ethylene (B1197577) vinyl acetate (B1210297) (EVA) copolymers; upon heating, the polymer breaks down, and this compound has been identified as a significant compound in the distilled pyrolysis oil. researchgate.net

The following table summarizes findings from various thermal degradation studies where this compound was identified as a product.

Polymer SourceDegradation MethodTemperatureKey FindingsReference
Polypropylene (PP)Non-catalytic PyrolysisNot SpecifiedIdentified as one of the diene compounds with a relative area of 1.5% in the pyrolysate. Formation is consistent with dehydrogenation and fragmentation mechanisms. researchgate.net
Low-Density Polyethylene (LDPE)Non-catalytic Pyrolysis230 °CDetected as one of the 7 major substances in the liquid fuel produced. escholarship.org
Polyethylene (PE)Pyrolysis-GC/MSNot SpecifiedIdentified in the pyrolysate with a relative area of 0.69%. scholaris.ca
Ethylene Vinyl Acetate (EVA)Catalytic PyrolysisNot SpecifiedFound to be a major component (10.07%) in the fraction under distillation of the pyrolysis oil. researchgate.net
Mixed Plastic Waste (MPW)PyrolysisNot SpecifiedDetected as a product with a relative area of 0.42% in the pyrolysis oil. pressbooks.pub

Photo-oxidative Degradation

Photo-oxidation involves the degradation of a material through reactions initiated by light (photons), typically in the presence of oxygen. While specific, detailed studies on the photo-oxidative degradation pathways of this compound are not extensively documented in the searched literature, general principles for non-conjugated dienes can be considered. The terminal double bonds in this compound are the most reactive sites for such reactions.

Photo-oxidation can be initiated by a photosensitizer that absorbs light and transfers energy to the reactant molecules. slideshare.net For dienes, this can lead to the formation of various oxygenated products. Reactions with atmospheric oxidants, such as hydroxyl radicals (•OH), are important degradation pathways for olefins in the atmosphere. sigmaaldrich.com The reaction of •OH radicals with the double bonds of a diolefin would likely proceed via an addition mechanism, forming radical adducts that can subsequently react with molecular oxygen to form peroxy radicals. These radicals can then undergo further reactions, leading to the formation of stable degradation products like aldehydes, ketones, and carboxylic acids. Ozonolysis is another potential degradation pathway, where ozone attacks the double bonds, leading to the formation of ozonides which can then decompose into carbonyl compounds. ugr.es

Role as a Diagnostic Marker in Polymer Degradation Studies

The consistent and characteristic appearance of this compound during the thermal degradation of polyethylene makes it a valuable diagnostic marker for the presence and quantification of this polymer in various matrices. sigmaaldrich.comspcmc.ac.in Analytical techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are employed to thermally decompose a sample and analyze the resulting volatile fragments.

In environmental and materials science, identifying the types of plastics in complex samples like soil, sediment, or mixed waste streams is a significant challenge. Since the pyrolysis of polyethylene reliably produces a series of α,ω-dienes, α-alkenes, and n-alkanes, the detection of this compound, alongside other characteristic products like 1,14-pentadecadiene, serves as a specific indicator for PE. sigmaaldrich.comspcmc.ac.in

Researchers have developed methods to quantify polyethylene in environmental samples by using this compound as a calibration compound. spcmc.ac.in The approach involves pyrolyzing a sample and measuring the peak response of this compound, which is then correlated to the mass of polyethylene present. This is particularly useful for analyzing microplastics in soil, where distinguishing plastic fragments from natural organic matter is crucial. sigmaaldrich.comspcmc.ac.in However, it is noted that some natural organic materials, such as humic acid, can also produce small amounts of alkadienes upon pyrolysis, which must be considered as a potential interference. spcmc.ac.in

The compound also appears during the mechanical recycling of polypropylene, where its presence can signify the chemical changes and degradation of the polymer matrix due to thermal and mechanical stress. ugr.es

The following table summarizes research where this compound has been utilized as a diagnostic marker.

Application AreaAnalytical MethodSample MatrixRole of this compoundReference
Environmental AnalysisTD-GC-MS/MSAgricultural SoilUsed as a characteristic pyrolysis product to quantify polyethylene (PE). Selected as the calibration compound due to its high peak response. sigmaaldrich.comspcmc.ac.in
Polymer RecyclingTD/Py-GC-MSPost-consumer Polypropylene (PP)Appearance of diene compounds, including this compound, indicated degradation of the polymer during recycling cycles. ugr.es
Polymer AnalysisTED-GC-MSPolyethylene (PE)Identified as part of a characteristic triplet of C14 compounds (diene, alkene, alkane) confirming the decomposition pattern of PE. rsc.org
Waste ValorizationPy-GC/MSMixed Plastic WasteIts presence in pyrolysate helps characterize the feedstock, indicating a polyethylene component. pressbooks.pub

Iv. Polymerization Science and Advanced Materials Engineering with 1,13 Tetradecadiene

Copolymerization Strategies for Novel Polymeric Architectures

Copolymerization of 1,13-tetradecadiene with other monomers, particularly α-olefins, is a key strategy for developing polymers with unique and desirable features.

The synthesis of ultrahigh molecular weight (UHMW) copolymers has been a significant area of research, with this compound playing a crucial role. researchgate.netmdpi.comnih.gov The copolymerization of 1-tetradecene (B72687) (TD) with this compound (TDD) using specific catalyst systems has been shown to produce UHMW copolymers. researchgate.netmdpi.com For instance, the use of a Cp*TiMe2(O-2,6-ⁱPr2C6H3)–borate catalyst system facilitates this process, yielding copolymers with impressive molecular weights. researchgate.netmdpi.comnih.gov

In a notable study, the copolymerization of TD and TDD at -30 °C resulted in a UHMW poly(TD-co-TDD) with a number-average molecular weight (Mn) of 9.12 × 10⁵ g/mol after 120 minutes. mdpi.comnih.gov This demonstrates the effectiveness of this catalytic approach in achieving high molecular weights. The incorporation of the diene not only contributes to the high molecular weight but also introduces reactive sites along the polymer chain. mdpi.comnih.gov

Table 1: Copolymerization of 1-Tetradecene (TD) with this compound (TDD)
Polymerization Time (min)Polymer Yield (g)Mn (× 10⁵ g/mol )Mw/Mn (PDI)
300.234.551.45
600.386.871.48
1200.519.121.51

Data sourced from research on copolymerization using a Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate catalyst at -30 °C. mdpi.com

A key aspect of advanced polymer synthesis is the control over the molecular weight distribution, or polydispersity index (PDI). A narrow PDI indicates a more uniform polymer chain length, which is often desirable for specific material properties. The copolymerization of 1-tetradecene and this compound using the aforementioned catalyst system proceeds in a quasi-living manner. researchgate.netmdpi.comnih.gov

This quasi-living nature is evidenced by a linear relationship between the number-average molecular weight (Mn) and the polymer yield. mdpi.com While the resulting copolymers are of ultrahigh molecular weight, the PDI values are relatively low, indicating good control over the polymerization process. researchgate.netmdpi.comnih.gov For the poly(TD-co-TDD) synthesized at -30 °C, the PDI (Mw/Mn) was recorded as 1.51 after 120 minutes. mdpi.comnih.gov This demonstrates the ability to produce UHMW polymers with a reasonably narrow distribution of chain lengths, a significant achievement in polymer synthesis.

The incorporation of nonconjugated dienes like this compound into a polymer chain introduces reactive terminal olefinic double bonds in the side chains. mdpi.comnih.govresearchgate.net These pendant vinyl groups serve as handles for subsequent chemical modifications, such as cross-linking or the introduction of functional groups. researchgate.netjustia.com This functionalization can improve properties like adhesion, dyeability, and compatibility with other materials. researchgate.net

The ability to introduce this reactive functionality is a significant advantage over traditional polyolefins, which are typically inert. researchgate.net This opens up possibilities for creating more versatile and high-performance materials. The content of the diene comonomer can be controlled to tailor the degree of unsaturation in the resulting copolymer, with typical contents ranging from 0.2-3% by weight. justia.com

Synthesis of Ultrahigh Molecular Weight (UHMW) Copolymers with α-Olefins

Tailoring Material Properties through this compound Integration

The integration of this compound into polymeric structures allows for the precise tailoring of material properties to meet the demands of specific applications, particularly in the field of electrical insulation.

This compound is utilized as a comonomer in the production of cross-linkable polyethylene (B3416737), a primary material for cable insulation. google.comepo.org The presence of vinyl groups from the diene allows for cross-linking, a process that improves the deformation resistance of the material at elevated temperatures, a critical requirement for power cables. epo.orggoogleapis.com This cross-linking is often initiated by radical-generating compounds like peroxides. google.comepo.org

The use of this compound, among other dienes, is a preferred method for creating unsaturated polyolefins that can be effectively cross-linked. google.comepo.org These materials are essential for both inner and outer semiconducting layers in cables, as well as for the main insulating layer. google.comgoogleapis.com

The incorporation of cross-linking agents like this compound in polyethylene for insulating applications has a discernible impact on the material's electronic structure and charge transport mechanisms. researchgate.net The cross-linking process introduces physical defects, such as gauche defects, into the polymer structure. researchgate.net

These physical defects can alter the electronic structure by creating localized states within the bandgap of the material. researchgate.netresearchgate.net Density functional theory (DFT) computations have shown that copolymerizing polyethylene with different comonomers, including dienes, leads to a more disordered structure with an increased number of localized states. researchgate.net This can influence the charge transport properties of the insulating material, which is a critical consideration for high-voltage direct current (HVDC) cable applications. researchgate.netgoogle.com By carefully selecting the cross-linking comonomer, it is possible to tailor the electronic properties of the polymer to optimize its performance as a dielectric material. researchgate.net

Stabilization and Functionalization of Nanoparticles

The extreme reactivity of certain metal nanoparticles, such as aluminum, necessitates the development of effective passivation strategies to prevent premature oxidation and hydrolysis, thereby preserving their desired properties for applications in areas like energetic materials and catalysis. techconnect.org this compound has emerged as a key component in surface modification techniques aimed at enhancing the stability and functionality of these nanomaterials.

Research has demonstrated that this compound can be effectively used as a cross-linking agent to create a highly protective polymer matrix around aluminum nanoparticles (AlNPs). techconnect.orgudayton.edu In one approach, AlNPs are initially capped with an alkene-terminated epoxide, such as 1,2-epoxy-9-decene (B1583044). techconnect.orgudayton.edu The electron-rich surface of the aluminum core can initiate the ring-opening polymerization of the epoxide, forming a passivating layer of polyether loops. techconnect.org

Subsequently, thermal activation induces the polymerization of the terminal alkene groups on the epoxide cap. By incorporating this compound into this polymerization process, a cross-linked, hydrophobic polymer matrix is formed, encasing the AlNPs. techconnect.orgpatentinspiration.com This copolymer system yields extremely air-stable AlNPs, approximately 30 nm in diameter, which maintain a high active aluminum content. patentinspiration.com For instance, AlNPs protected by a copolymer of 1,2-epoxy-9-decene and this compound have shown exceptional long-term air stability, retaining around 80% of their active aluminum content even after a year of exposure to air. techconnect.org

The incorporation of this compound is crucial for creating an extremely hydrophobic polymer matrix that serves as a robust barrier against environmental degradants like water and oxygen. techconnect.orgudayton.edu This diene monomer, with its long hydrocarbon chain, contributes significantly to the hydrophobicity of the resulting polymer coating. The polymerization of the terminal alkene functionalities of both the epoxide and this compound leads to an interconnected polymer shell that effectively envelops the nanoparticles. techconnect.orgpatentinspiration.com

Studies have shown that this method produces core-shell nanomaterials with high active aluminum content and exceptionally long shelf lives, extending up to six months upon air exposure. udayton.edu The effectiveness of this passivation is evident from the absence of C=C stretching modes in ATR-FTIR spectra of the capped nanoparticles, indicating that the alkene groups of this compound have been activated and polymerized by the electron-rich aluminum core. techconnect.org

Table 1: Stability of Aluminum Nanoparticles with Different Coatings

Coating System Initial Active Al Content Active Al Content After 1 Year Reference
1,2-epoxy-9-decene/1,13-tetradecadiene copolymer ~80% ~80% techconnect.org
This compound 78% ± 5% Not specified techconnect.org
Passivation of Aluminum Nanoparticles with Epoxide-Based Oligomer Coatings

Precision Synthesis of Functional Oligomers and Polymers

The reactivity of the terminal double bonds in this compound allows for its participation in various controlled polymerization techniques, enabling the synthesis of a range of functional oligomers and polymers with well-defined architectures and properties.

While specific studies focusing solely on the anionic or controlled radical polymerization of this compound are not extensively detailed in the provided context, its structure as an α,ω-diene makes it a potential candidate for such reactions. For instance, α,ω-dienes can be used as comonomers in polymerization processes to introduce branching or as precursors for difunctionalized monomers. caltech.edu Research has been conducted on the anionic ring-opening polymerization of other monomers in the presence of various dienes, including this compound, to form copolymers. acs.org

Acyclic diene metathesis (ADMET) polymerization is a powerful technique for synthesizing unsaturated polymers and can be applied to α,ω-dienes like this compound. mdpi.comresearchgate.net However, attempts to copolymerize this compound with dianhydro-D-glucityl bis(undec-10-enoate) via ADMET have resulted in polymers with rather low molecular weights, suggesting that further optimization of reaction conditions is necessary for this specific application. mdpi.comresearchgate.net

This compound is utilized in the synthesis of polyalphaolefins (PAOs), which are important synthetic lubricants. rsc.orggoogleapis.com It can be used as a comonomer with other α-olefins, such as 1-tetradecene, in copolymerization reactions. mdpi.comresearchgate.netresearchgate.net These copolymerizations, often catalyzed by systems like Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate, can proceed in a quasi-living manner to produce ultrahigh molecular weight copolymers. mdpi.comresearchgate.netresearchgate.net For example, the copolymerization of 1-tetradecene with this compound can yield copolymers with a molecular number (Mn) as high as 9.12 × 10⁵. mdpi.com

Furthermore, the terminal double bonds of this compound make it suitable for the synthesis of telechelic polymers. These are macromolecules with reactive functional groups at their chain ends. For instance, α,ω-dienes can be transformed into telechelic polyethylenes through reactions with functional thiols. rsc.org

Investigating "Ladder Branching" Structures in Ethylene-Based Polymers

In the realm of ethylene-based polymers, this compound has been explored as a key component in creating sophisticated "ladder branching" structures. This innovative approach aims to produce tetra-functional long-chain branched polymers with unique rheological and mechanical properties.

The "ladder branching" mechanism involves the concerted reaction of the two terminal alkenes of a diene, such as this compound, across two proximal polymer chains. google.comgoogle.com This process is often facilitated by bimetallic or dual-chain catalysts where the active sites are in close proximity. google.com The diene effectively forms a "rung" connecting the two polymer chains, leading to a tetra-functional branch juncture. google.com This is distinct from conventional branching, which typically results in tri-functional junctures. A key advantage of this mechanism is the potential to achieve high levels of long-chain branching while avoiding undesirable gel formation and reactor fouling. google.com

The suitability of a diene for creating these ladder structures is partly determined by the distance between its terminal carbons. For this compound, this distance is approximately 15.9 Ångströms (Å). google.comgoogle.comgoogleapis.com This spacing allows it to bridge the gap between two growing polymer chains effectively. Theoretical models have been developed to compare the molecular weight distribution (MWD) of polymers formed through this mechanism with conventionally branched polymers, highlighting the unique structural outcomes of ladder branching. google.com

Table 1: Dienes Utilized in Ladder Branching Mechanism and Their Properties

DieneDistance Between Terminal Carbons (Å)
1,11-Dodecadiene13.3
This compound 15.9
1,15-Hexadecadiene18.5

This table presents a selection of α,ω-dienes and the spatial distance between their terminal reactive carbons, a critical parameter in the "Ladder Branching" mechanism. Data sourced from Google Patents. google.comgoogle.com

Potential in Biodegradable Polymer Development

The quest for sustainable materials has led researchers to investigate the use of this compound in the synthesis of biodegradable polymers. A significant area of this research is its application in Acyclic Diene Metathesis (ADMET) polymerization, a powerful method for creating long-chain aliphatic polyesters, which are often biodegradable. researchgate.netresearchgate.net

Research has explored the copolymerization of this compound with bio-based monomers, such as dianhydro-D-glucityl bis(undec-10-enoate), which is derived from carbohydrates. mdpi.com The goal of such copolymerizations is to create novel polyesters with tailored properties, including biodegradability and thermal resistance. researchgate.netmdpi.com

However, studies have shown that the ADMET copolymerization of this compound with certain comonomers can present challenges. For instance, in reactions with dianhydro-D-glucityl bis(undec-10-enoate), the resulting polymers exhibited relatively low molecular weights. mdpi.com This suggests that while the potential exists, further optimization of reaction conditions and catalyst systems is necessary to achieve high molecular weight polymers suitable for practical applications. mdpi.com

Table 2: ADMET Copolymerization of M1 with this compound (TDCD)

EntryCatalyst Loading (mol %)Mn ( g/mol )
11.02,800
20.52,700

This table summarizes the results of the ADMET copolymerization of dianhydro-D-glucityl bis(undec-10-enoate) (M1) with this compound (TDCD), indicating the molecular weights (Mn) achieved with different catalyst loadings. Data sourced from MDPI. mdpi.com

The research into using this compound for biodegradable polymers is part of a broader effort to utilize renewable feedstocks, like plant oils, to produce functional materials that are chemically recyclable and biodegradable. researchgate.net These materials could find use in a wide range of applications, including packaging, textiles, and agriculture. researchgate.net

V. Theoretical and Computational Chemistry of 1,13 Tetradecadiene Systems

Electronic Structure Theory and Quantum Chemical Calculations

Electronic structure theory, particularly Density Functional Theory (DFT), has been instrumental in characterizing the intrinsic properties of 1,13-tetradecadiene and its behavior in polymeric systems. These computational methods allow for the detailed investigation of electron distribution, orbital energies, and reactivity, which are crucial for understanding and predicting chemical processes.

Density Functional Theory (DFT) Studies on Reactivity and Polymerization

Density Functional Theory (DFT) calculations have been employed to investigate the impact of incorporating α,ω-dienes like this compound into polymer chains, such as polyethylene (B3416737) (PE). These studies focus on how such copolymerization affects the electronic structure and, consequently, the material's properties. For instance, DFT computations have been performed to understand the effects of physical disorder introduced by cross-linking with different comonomers, including this compound, on the electronic properties of polyethylene. researchgate.net

In the context of polymerization, theoretical calculations can predict product distributions. While specific DFT studies on the polymerization kinetics of this compound are not extensively detailed in the provided results, related research on other dienes suggests that DFT can predict whether product distribution is controlled by the kinetics of bond formation. juniperpublishers.comjuniperpublishers.com

Elucidating Electronic State Localizations in Copolymer Systems

A significant application of DFT in the study of this compound copolymers is the elucidation of electronic state localization. When polyethylene is cross-linked with dienes like this compound, it introduces physical disorder into the system. DFT calculations have shown that this increased disorder leads to the formation of more localized electronic states within the polymer's band gap. researchgate.net

A framework based on Anderson localization has been used to explain how these localized states, arising from physical disorder, can lower the activation energy of conductivity in insulating materials. researchgate.net By analyzing the density of states (DOS) calculated through DFT, researchers can correlate the degree of physical disorder with the extent of state localization. For example, the copolymerization of polyethylene with this compound results in a distinct DOS profile compared to polyethylene cross-linked with shorter dienes like 1,7-octadiene (B165261) and 1,9-decadiene, indicating a specific influence of the longer diene on the electronic structure. researchgate.netresearchgate.net This understanding is critical for tailoring the dielectric properties of polymeric insulation materials.

Molecular Simulation and Dynamics

Molecular simulation and dynamics offer a complementary approach to static quantum chemical calculations by providing insights into the dynamic behavior, conformational preferences, and macroscopic properties of this compound and its polymers.

Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to generate realistic models of polymer systems containing this compound. These simulations track the movements of atoms over time, allowing for the exploration of the conformational landscape of the polymer chains. researchgate.net The long aliphatic chain of this compound influences the packing and intermolecular interactions within the polymer matrix.

Computational studies can also predict intermolecular interactions between this compound and other molecules or surfaces. For example, the binding free energy, which is a sum of all intermolecular interactions, can be calculated to understand the stability of such complexes. eeer.org These simulations can reveal the prevalent modes of interaction, such as van der Waals forces, which are significant for non-polar molecules like this compound. eeer.org

Simulating Polymer Microstructures and Physical Defect Influences

One of the key applications of MD simulations is the generation of detailed polymer microstructures. For polyethylene cross-linked with this compound, MD simulations can create physical models of the cross-linked network. researchgate.netresearchgate.net These simulated structures provide a visual and quantitative understanding of how the diene is incorporated into the polymer matrix.

Furthermore, these simulations are crucial for studying the influence of physical defects on the material's properties. For example, the introduction of this compound as a cross-linker can lead to the formation of "gauche" defects in the polyethylene chains, where the torsion angle deviates from the ideal trans conformation. researchgate.net These physical defects can degrade the electronic structure by extending the conduction and valence band tails, an effect that can be quantified and visualized through a combination of MD simulations and subsequent DFT calculations on the simulated structures. researchgate.net Kinetic modeling and simulations are also employed to understand how different branching mechanisms, which can be influenced by the choice of diene, affect the molecular weight distribution of the resulting polymer. google.com

Vi. Advanced Analytical and Spectroscopic Characterization Methodologies in 1,13 Tetradecadiene Research

Hyphenated Chromatographic Techniques

Hyphenated techniques, which couple a separation method with a detection method, provide powerful capabilities for analyzing complex mixtures. Gas chromatography-mass spectrometry (GC-MS) stands out as the most prominent and widely used technique in 1,13-tetradecadiene research.

GC-MS combines the exceptional separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. In this technique, a sample is volatilized and separated into its individual components as it passes through a long, thin capillary column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint for identification. The time it takes for a compound to elute from the column, known as its retention time, provides an additional layer of identification.

A significant application of GC-MS in relation to this compound is in the field of environmental science, specifically for the detection and quantification of microplastics. Destructive analytical methods, such as Pyrolysis-GC-MS (Py-GC/MS) and Thermal Extraction-Desorption GC-MS (TED-GC-MS), are employed to analyze polymer content in environmental matrices.

In these methods, a sample containing microplastics is heated to a high temperature in the absence of oxygen (pyrolysis), breaking down the polymers into smaller, characteristic chemical fragments. For polyethylene (B3416737) (PE), one of the most common plastics, this compound is a well-established and specific thermal degradation product. mdpi.comrsc.org Researchers use this compound as a unique marker compound to identify and quantify the presence of PE in diverse environmental samples, including soil, sediment, and fish tissues. rsc.orgmdpi.comacs.orgnih.gov For enhanced sensitivity and specificity, the analysis can be performed in selected ion monitoring (SIM) mode, targeting characteristic fragment ions of this compound, such as the mass-to-charge ratio (m/z) 81. mdpi.comnih.govresearchgate.net While powerful, a key challenge is the potential for interference from natural organic matter in the sample, which can sometimes produce similar alkadienes, necessitating careful method validation and the use of reference standards. acs.orgnih.gov

Table 1: GC-MS Based Identification of this compound as a Marker for Polyethylene (PE) in Environmental Samples

Analytical Technique Sample Matrix Key Research Finding Citations
Pyrolysis-GC/MSFish TissueThis compound was used as a unique degradation fragment for the identification and quantification of PE. rsc.org
Pyrolysis-GC/MSSoilThis compound was identified as a suitable indicator compound for quantifying PE. peerj.com
TD-GC-MS/MSAgricultural SoilSelected as the calibration compound for PE quantification due to its high peak response and commercial availability as a reference standard. acs.orgnih.gov
TED-GC-MSWastewaterUtilized as a marker for PE quantification, monitoring its presence in wastewater treatment plant influents and effluents. researchgate.net
TED-GC-MS / Py-GC-MSEnvironmental MatricesChosen as a specific pyrolysis product for the conclusive identification of PE. mdpi.com

GC-MS is a fundamental tool for characterizing the complex chemical composition of pyrolysis oils, which are produced from the thermal degradation of waste materials. This compound has been frequently identified as a notable component in pyrolysis oils derived from plastic waste.

Studies on the pyrolysis of ethylene (B1197577) vinyl acetate (B1210297) (EVA) from waste shoe manufacturing materials found that this compound was a dominant compound in the resulting oil, comprising up to 10.07% of one fraction. atlantis-press.comatlantis-press.com Similarly, it is reported as a major product in the pyrolysis liquids generated from low-density polyethylene (LDPE) plastic waste. researchgate.netresearchgate.netutm.my The presence of this and other hydrocarbon compounds in these oils highlights their potential as alternative fuels. Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offer even greater resolving power, enabling the clear separation of di-olefins like this compound from other compound classes such as mono-olefins and paraffins in complex pyrolysis oil samples. hpst.cz The compound has also been detected in the pyrolytic oil of biomass, such as Jatropha seeds.

Table 2: Detection of this compound in Pyrolysis Oil from Various Sources

Source Material Analytical Technique Reported Finding Citations
Ethylene Vinyl Acetate (EVA)GC-MSConstituted 10.07% of the distilled pyrolysis oil fraction. atlantis-press.comatlantis-press.com
Low-Density Polyethylene (LDPE)GC-MSIdentified as one of the most abundant substances in the pyrolysis oil. researchgate.netresearchgate.netutm.my
General Pyrolysis OilsGC×GC-TOFMSSuccessfully separated from n-paraffins and mono-olefins, confirming its identity. hpst.cz
Jatropha SeedsGC-MSDetected as a component (1.43% peak area) in the pyrolytic oil.

GC-MS analysis has been instrumental in identifying this compound as a minor constituent in the volatile and semi-volatile fractions of various natural products. Its presence has been documented in a wide range of biological sources, demonstrating its occurrence in the natural world, independent of synthetic origins.

For example, it has been detected in the methanolic extract of the wild-edible mushroom Lentinus squarrosulus (1.26% peak area) and in the ethanolic extract of the root bark of Pithecellobium dulce (0.79% peak area). ejbio.orgijzi.net It is also found in the essential oils of several plants, including the leaves of Adenia cissampeloides (1.5% in a specific fraction) and the rhizomes of Etlingera elatior (torch ginger), where its concentration varied with post-harvest drying time. srce.hracademicjournals.org Furthermore, it has been identified in the n-hexane leaf extract of coriander (Coriandrum sativum) and in seed extracts of the African fruit Azanza garckeana. d-nb.infoajol.inforesearchgate.net

Table 3: Identification of this compound in Various Natural Extracts

Natural Source Part/Extract Type Reported Concentration (% Peak Area) Citations
Lentinus squarrosulus (Mushroom)Methanol Extract1.26% ejbio.org
Pithecellobium dulce (Root Bark)Ethanolic Extract0.79% ijzi.net
Adenia cissampeloides (Leaves)Essential Oil1.5% srce.hr
Etlingera elatior (Rhizomes)Essential Oil2.82% academicjournals.org
Coriandrum sativum (Coriander Leaves)n-Hexane Extract0.43% d-nb.info
Azanza garckeana (Seeds)Aqueous & Methanol ExtractsDetected, but not quantified ajol.inforesearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Characterization of Pyrolysis Oils and Degradation Products

Advanced Spectroscopic Characterization

While GC-MS is excellent for detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous confirmation of a molecule's chemical structure.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful, non-destructive techniques that provide detailed information about the carbon-hydrogen framework of a molecule. These methods are used to definitively confirm the structure of synthesized or isolated this compound by mapping the chemical environment of every proton and carbon atom. mdpi.comnih.gov

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The terminal vinyl protons (CH₂=CH-) would appear in the olefinic region (approx. 4.9-5.8 ppm), as would the proton on the thirteenth carbon (=CH-). The protons on the carbons adjacent to the double bonds (the allylic protons) would resonate in a specific downfield region (approx. 2.0 ppm), while the bulk of the protons in the long saturated alkyl chain (-CH₂-) would produce a large, overlapping signal further upfield (approx. 1.2-1.4 ppm).

Table 4: Predicted NMR Chemical Shift Ranges for this compound

Spectroscopy Type Atom Type Structural Position Predicted Chemical Shift (δ, ppm) Citations
¹H NMR Proton (H)C₁ (H₂C=)4.90 - 5.05 mdpi.comnih.gov
Proton (H)C₂ (=CH-)5.75 - 5.85 mdpi.comnih.gov
Proton (H)C₃ (-CH₂-) Allylic~2.05 mdpi.comnih.gov
Proton (H)C₄ to C₁₂ (-CH₂-)1.25 - 1.40 mdpi.comnih.gov
¹³C NMR Carbon (C)C₁ (H₂C=)~114.1 mdpi.comnih.gov
Carbon (C)C₂ (=CH-)~139.1 mdpi.comnih.gov
Carbon (C)C₃ to C₁₂ (-CH₂-)28.9 - 33.8 mdpi.comnih.gov

Powder X-ray Diffraction (PXRD) in Nanomaterial Characterization

Powder X-ray Diffraction (PXRD) is a fundamental technique for confirming the crystalline structure of nanomaterials. In studies involving this compound as a capping or cross-linking agent for nanoparticles, PXRD is essential for verifying the integrity of the nanoparticle's core crystalline structure.

For instance, in the synthesis of aluminum nanoparticles (AlNPs), PXRD has been used to confirm the presence of face-centered cubic (fcc) metallic aluminum. patentinspiration.com The diffraction patterns of AlNPs capped with this compound show distinct peaks corresponding to the known crystallographic data for fcc aluminum. patentinspiration.com Specifically, peaks are observed at 2θ values of approximately 39°, 45°, 65°, and 79°. patentinspiration.com The presence of these sharp peaks, even after surface modification with this compound, indicates that the core of the nanoparticles remains crystalline metallic aluminum. patentinspiration.comtechconnect.org

The stability of these capped nanoparticles can also be monitored over time using PXRD. Aging studies, where PXRD scans are taken after prolonged exposure to air, have demonstrated that the fcc aluminum structure is maintained, indicating effective passivation by the this compound-derived polymer layer. patentinspiration.com The Scherrer equation can be applied to the PXRD peak broadening to estimate the average crystallite size of the nanoparticles. patentinspiration.com

Table 1: Representative PXRD Data for Aluminum Nanoparticles Capped with this compound patentinspiration.com

2θ (degrees)Crystalline PlaneCorresponding Material
~39°(111)Face-Centered Cubic Al
~45°(200)Face-Centered Cubic Al
~65°(220)Face-Centered Cubic Al
~79°(311)Face-Centered Cubic Al
This table is generated based on representative data from the cited source.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for analyzing the functional groups present in a sample, making it invaluable for confirming the polymerization of this compound on nanoparticle surfaces.

When this compound is used as a capping agent, the expectation is that the terminal carbon-carbon double bonds (C=C) will react to form a polymer layer. FTIR analysis of the resulting core-shell nanostructures provides direct evidence of this transformation. The FTIR spectrum of the this compound monomer exhibits a characteristic peak for C=C stretching, typically around 1650 cm⁻¹. techconnect.org In the spectra of AlNPs capped with polymerized this compound, this peak is notably absent, indicating the successful polymerization of the alkene groups. techconnect.org

Concurrently, the presence of C-H stretching modes, usually found in the 2850-2950 cm⁻¹ region, confirms the presence of the hydrocarbon polymer backbone. techconnect.org This analytical approach is crucial for verifying that the diene has indeed formed a passivating polymer layer around the nanoparticle core. techconnect.org

Table 2: Key FTIR Spectral Features in the Analysis of this compound Polymerization techconnect.org

Wavenumber (cm⁻¹)Functional GroupInterpretation in Nanoparticle Capping
~2850-2950C-H stretchPresence of the hydrocarbon polymer chain
~1650C=C stretchAbsence indicates polymerization of alkene
This table is generated based on representative data from the cited source.

Thermal Analysis Techniques

Thermal analysis methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for understanding the thermal stability and compositional characteristics of polymers and nanomaterials derived from this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Polymer and Nanomaterial Systems

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. When used together, they provide a comprehensive thermal profile of a material.

In the context of aluminum nanoparticles capped with a polymer from this compound, TGA and DSC analyses reveal several key events. patentinspiration.comtechconnect.org As the temperature increases, an initial mass loss observed in the TGA curve between approximately 200°C and 450°C is attributed to the combustion and decomposition of the hydrocarbon polymer cap. techconnect.org This mass loss is accompanied by a gradual increase in heat flow (an exotherm) in the DSC curve, corresponding to the energy released during the combustion of the polymer. patentinspiration.com

At a much higher temperature, around 600°C, a sharp exothermic peak in the DSC curve signifies the ignition of the aluminum core. patentinspiration.com Correspondingly, the TGA curve shows a significant mass increase at this temperature. patentinspiration.com This increase is due to the rapid oxidation of aluminum (Al) to form the heavier aluminum oxide (Al₂O₃). patentinspiration.com The magnitude of this mass increase can be used to estimate the active aluminum content in the nanoparticles. techconnect.org

Table 3: Thermal Analysis Events for Aluminum Nanoparticles Capped with this compound patentinspiration.comtechconnect.org

Temperature Range/PointTechniqueObservationInterpretation
~200°C - 450°CTGAMass decreaseCombustion/decomposition of the polymer cap
~200°C - 400°CDSCGradual exothermic heat flowCombustion of the polymer cap
~600°CDSCSharp exothermic peakIgnition of the aluminum core
~600°CTGASignificant mass increaseOxidation of aluminum to aluminum oxide (Al₂O₃)
This table is generated based on representative data from the cited sources.

Vii. Environmental and Biological Research Contexts of 1,13 Tetradecadiene

Environmental Monitoring and Pollution Studies

In the field of environmental science, 1,13-tetradecadiene is primarily recognized for its association with plastic pollution and its utility in geochemical analysis.

The thermal degradation of polyethylene (B3416737) (PE), a major component of plastic waste, produces a characteristic suite of hydrocarbon compounds. Among these, this compound has been identified as a specific pyrolysis product. mdpi.comutm.my Analytical techniques such as Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) are employed to detect and quantify microplastics in environmental samples by identifying these unique marker compounds. mdpi.com

Research has established that when polyethylene is pyrolyzed, it breaks down into a series of n-alkanes, n-alkenes, and n-alkadienes. mdpi.commdpi.com this compound is consistently noted as a member of the alkadiene series formed during this process. atlantis-press.comsemanticscholar.org This makes it a valuable indicator for the presence of polyethylene in complex environmental matrices like soil and sediment. mdpi.comnih.gov

Studies have focused on optimizing methods for microplastic quantification using these indicators. For instance, this compound has been selected as a calibration compound for quantifying PE in soils due to its strong peak response and the availability of a commercial reference standard. nih.govacs.org However, a significant challenge in this analysis is the potential for interference from natural organic matter (OM), such as humic substances, which can also produce similar alkadienes upon pyrolysis. mdpi.comnih.govacs.org This can lead to an overestimation of PE content, and researchers have proposed mathematical corrections to account for the contribution from OM. nih.govamazonaws.com

The following table summarizes findings where this compound was identified as a pyrolysis product of polyethylene, highlighting its role as a chemical indicator.

Table 1: this compound as a Pyrolysis Product of Polyethylene

Source MaterialAnalytical MethodKey FindingReference
Polyethylene (PE) MicroplasticsPy-GC/MSIdentified as a characteristic alkadiene triplet along with other hydrocarbons, used for PE quantification. mdpi.com
Low-Density Polyethylene (LDPE)Py-GC/MSDetected as a major substance in the pyrolytic liquid fuel produced from LDPE waste. utm.my
Agricultural SoilTD-GC-MS/MSUsed as a calibration compound for PE quantification, with noted interference from soil organic matter. nih.govacs.org
Prescription Medicine Bottles (Polypropylene)Py-GC/MSFound as a minor diene compound (1.5%) in the non-catalytic pyrolysis products. mdpi.com
Plastic WasteGC-MSIdentified as a constituent compound (10.07%) in the yield from pyrolysis of plastic waste. atlantis-press.com

This compound serves as a monomer in the synthesis of polymers, particularly in the context of developing bio-based and potentially biodegradable materials. Its two terminal double bonds make it suitable for step-growth polymerization techniques like Acyclic Diene Metathesis (ADMET). mdpi.comresearchgate.net ADMET polymerization is a powerful method for creating long-chain aliphatic polyesters, which are considered promising alternatives to traditional petroleum-based plastics. nih.gov

Research has explored the copolymerization of this compound with bio-derived monomers. In one study, this compound was used in an ADMET copolymerization with a monomer derived from dianhydro-D-glucityl (a sugar derivative). mdpi.com The goal was to synthesize semicrystalline long-chain aliphatic polyesters. However, the copolymerization attempt with this compound yielded polymers with relatively low molecular weights compared to copolymerizations using a shorter diene like 1,9-decadiene. mdpi.comresearchgate.net This suggests that while feasible, further optimization is needed to effectively incorporate this compound into high-molecular-weight polymers through this method. mdpi.com

In geochemistry, this compound has been used as a probe molecule in laboratory experiments designed to simulate the natural generation of petroleum. researchgate.netresearchgate.net Specifically, it has been employed in hydrous pyrolysis studies, where organic-rich source rocks like shale are heated in the presence of water to mimic geological maturation processes. researchgate.netresearchgate.net

In one series of experiments, this compound and other aliphatic compounds were pyrolyzed with Messel shale and deuterated water (D₂O) to trace the pathways of hydrogen exchange. researchgate.netresearchgate.net The results showed that deuterium (B1214612) from the water was incorporated into the hydrocarbon products, particularly through the isomerization of double bonds in olefinic compounds like this compound. researchgate.net These findings provide insight into the complex chemical reactions that occur during the formation of petroleum in subsurface hydrothermal systems and highlight the role of water in these processes. researchgate.netresearchgate.net Such research is crucial for understanding how and where petroleum is generated and for identifying potential biomarkers that can indicate the history of oil and gas accumulations. nih.govmit.edu

Potential in Development of Environmentally Benign Materials (e.g., Biodegradable Plastics)

Natural Occurrence and Phytochemical Investigations

This compound is not solely a product of industrial processes; it is also found as a natural constituent in a variety of plants and biological secretions.

Gas chromatography-mass spectrometry (GC-MS) analyses have frequently identified this compound as a minor to significant component in the essential oils and extracts of numerous plant species. Its presence has been documented in various plant parts, including leaves, stems, roots, and fruits.

For example, it was identified in the essential oil from industrial hemp (Cannabis sativa) byproducts, where it constituted 1.43% of the oil. nih.gov In a study on the bryophyte Hyophila involuta, this compound was found to be the most prominent compound (13.62%) in the non-sporophytic gametophyte. researchgate.net The ethanolic root bark extract of Pithecellobium dulce also revealed the presence of this compound among other phytocompounds. ijzi.net

The following table details a selection of plants in which this compound has been identified through phytochemical analysis.

Table 2: Natural Occurrence of this compound in Plant Extracts and Essential Oils

Plant SpeciesPlant Part AnalyzedRelative Percentage (%)Reference
Hyophila involutaNon-sporophytic Gametophyte13.62 researchgate.net
Cleome gynandraSeeds7.89 researchgate.net
Leptoderris micranthaLeaves2.8 oiccpress.com
Etlingera elatiorRhizomes2.82 academicjournals.org
Leptoderris brachypteraLeaves2.1 oiccpress.com
Cannabis sativaAerial Parts (Byproduct)1.43 nih.gov
Chromolaena odorataLeaves (Ethanolic Extract)0.54 semanticscholar.org
Eryngium billardieriEssential Oil0.31 frontiersin.org
Pithecellobium dulceRoot Bark (Ethanolic Extract)Not Quantified ijzi.net

Beyond the plant kingdom, this compound has been identified as a chemical constituent of propolis, a resinous substance collected by honeybees from various plants. The chemical composition of propolis is highly variable depending on the geographical location and local flora.

GC-MS analysis of propolis samples from different regions of Turkey has revealed the presence of this compound as part of the hydrocarbon fraction. In one study of propolis from Bingöl, Turkey, it was detected as a volatile organic compound, albeit at a low relative abundance of 0.31%. dergipark.org.tr Another comprehensive study of 92 propolis samples from Tekirdağ, Turkey, also listed this compound among the many hydrocarbon compounds identified. cabidigitallibrary.org While often a minor component, its presence contributes to the complex chemical profile of this natural bee product.

Isolation and Characterization from Plant Extracts and Essential Oils

Toxicological Assessment and Environmental Health Perspectives

The toxicological assessment of chemical compounds such as this compound relies on a variety of in vitro (non-animal) and in vivo (animal) models to predict potential hazards to human and environmental health. ljmu.ac.ukresearchgate.net Modern toxicology often employs a tiered or integrated approach, combining data from computational models, cell-based assays, and targeted animal studies to build a comprehensive risk profile while aiming to reduce and refine the use of animal testing. ljmu.ac.ukeuropa.eu

In Vitro and In Silico Models

In vitro methods are crucial for the initial screening of chemical toxicity. ljmu.ac.uk These models are used to predict acute dermal and ocular toxicity by developing structure-activity relationships (SARs) from physicochemical properties and creating prediction models from experimentally derived in vitro data. ljmu.ac.uk For instance, research focused on the integrated use of such data has been explored to predict skin irritation potential. ljmu.ac.uk In one such study, this compound was evaluated as part of a dataset to develop models for predicting the primary irritation index (PII), a measure of skin irritation. ljmu.ac.uk

Table 1: Predicted Skin Irritation Potential for this compound ljmu.ac.uk

CompoundMean PII (Bootstrap Distribution)Calculated PII (Original Sample)
This compound1.71.6

PII = Primary Irritation Index. The values were part of a larger dataset used to develop and validate prediction models for skin toxicity. ljmu.ac.uk

In addition to laboratory-based in vitro assays, computational (in silico) tools are employed to forecast the pharmacokinetic and toxicity properties of chemicals. nih.gov The pKCSM computational model, which uses graph-based structure signatures, has been used to predict a range of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties for numerous phytochemicals, including this compound. nih.govbiorxiv.org Such predictive models are valuable in the early stages of drug discovery and chemical assessment to screen candidates prior to more resource-intensive in vitro or in vivo analysis. semanticscholar.org

In Vivo Models

In vivo models provide critical information on the systemic effects of a chemical within a whole, living organism. Insect models, for example, offer a platform for studying metabolic responses to chemical exposure. In a study on the red flour beetle (Tribolium castaneum), this compound was identified as one of several metabolites whose levels change in response to phosphine (B1218219) (PH₃) exposure, suggesting its involvement in the insect's protective mechanisms against pesticide toxicity. mdpi.com

Table 2: Relative Abundance of this compound in Phosphine-Resistant vs. Susceptible *T. castaneum*** mdpi.com

Metabolitep-valueFold Change (Log2)
This compound0.00001380.67309

The data indicates a statistically significant change in the level of this compound in resistant insect strains, highlighting its potential role as a biomarker for pesticide resistance. mdpi.com

Studies on plant extracts containing this compound have also utilized rodent models to assess systemic toxicity. researchgate.net Following administration of an extract from Azanza garckeana seeds, which contains this compound among other compounds, histopathological examinations were conducted. researchgate.net These analyses revealed findings such as slight hepatic necrosis in the liver and slight hyperplasia of inflammatory cells in the kidney, demonstrating the utility of animal models in identifying organ-specific toxic effects. researchgate.net

Furthermore, the environmental presence of this compound as a degradation fragment of polyethylene (PE) plastic has prompted calls for further toxicological research. rsc.orgacs.org It has been suggested that future investigations should include in vivo toxicological assessments in fish to provide a comprehensive understanding of the ecological and potential human health implications of microplastic contamination in marine environments. rsc.org

Viii. Concluding Remarks and Future Research Outlook for 1,13 Tetradecadiene

Unexplored Synthetic Avenues and Catalytic Innovations

The synthesis of 1,13-tetradecadiene has traditionally relied on methods such as the ethenolysis of partially hydrogenated 1,5,9-cyclododecatriene (B1592173). caltech.eduugr.es While effective, this process is part of a multi-step route. caltech.edu Future research is poised to explore more direct and efficient synthetic pathways. One promising, albeit less explored, industrial method involves the FEAST (Further Exploitation of Advanced Shell Technology) process, which utilizes heterogeneous rhenium catalysts under mild conditions. ugr.es Further investigation into catalyst optimization for this process could enhance yield and selectivity, making it a more attractive industrial option.

Catalytic innovation is central to unlocking the full potential of this compound, particularly in polymerization. Current research has demonstrated its use in Acyclic Diene Metathesis (ADMET) polymerization and as a comonomer in coordination polymerization.

ADMET Polymerization: Ruthenium-carbene catalysts have been employed in the ADMET copolymerization of this compound with bio-based monomers like dianhydro-D-glucityl bis(undec-10-enoate). mdpi.com However, these attempts have so far yielded polymers with relatively low molecular weights, indicating a clear area for improvement. mdpi.comresearchgate.net Future research should focus on developing more active and robust metathesis catalysts that are less sensitive to impurities and can drive the polymerization to higher molecular weights, potentially through more efficient removal of the ethylene (B1197577) byproduct. mdpi.com

Coordination Polymerization: Half-titanocene catalysts, such as Cp*TiMe₂(O-2,6-iPr₂C₆H₃)–borate systems, have successfully produced ultrahigh molecular weight (UHMW) copolymers of 1-tetradecene (B72687) and this compound. mdpi.comnih.govresearchgate.net This quasi-living polymerization affords copolymers with reactive terminal double bonds in the side chains. mdpi.comnih.govresearchgate.net The next frontier lies in expanding the library of catalysts to exert even finer control over the polymer architecture, such as creating stereoblock or gradient copolymers, and exploring catalysts that can incorporate this compound with polar comonomers, a traditional challenge in coordination polymerization. researchgate.net

The table below summarizes key findings from a study on the copolymerization of 1-tetradecene (TD) with this compound (TDD) using a specialized titanium catalyst, highlighting the potential for creating high molecular weight polymers. mdpi.com

Table 1: Copolymerization of 1-Tetradecene (TD) with this compound (TDD)

Run Time (min) Yield (g) Mn (x 10⁵) Mw/Mn
1 5 0.35 2.11 1.34
2 15 0.81 3.59 1.38
3 30 1.41 5.56 1.42
4 60 2.05 7.62 1.48
5 90 2.26 8.15 1.50
6 120 2.50 9.12 1.51

Data sourced from a study using a CpTiMe₂(O-2,6-iPr₂C₆H₃)–borate catalyst system at -30 °C. Mn (number-average molecular weight) and Mw/Mn (polydispersity index) were determined by GPC.* mdpi.com

Emerging Applications in Advanced Functional Materials

The unique structure of this compound, with its long aliphatic chain and terminal double bonds, makes it an ideal building block for a new generation of functional materials.

Functional Polyolefins: The copolymerization of alpha-olefins with this compound introduces reactive pendant vinyl groups into the polymer backbone. mdpi.comnih.gov These groups are gateways for post-polymerization modification, allowing for the grafting of various functional molecules. This "grafting-through" approach can be used to create bottlebrush polymers and materials with tailored properties, such as altered polarity, stimuli-responsiveness, or sites for cross-linking. mdpi.com Future work will likely focus on exploiting these reactive sites to develop advanced adhesives, compatibilizers for polymer blends, or functional coatings.

Surface Modification and Nanomaterials: Research has shown that this compound can be grafted onto silicon surfaces. chemicalbook.comrsc.org One study demonstrated that the diene reacts with hydrogen-terminated silicon surfaces, creating an alkene-terminated monolayer. rsc.org This provides a platform for further surface functionalization, for instance via thiol-ene click chemistry, which could be used in the development of biosensors or specialized electronic components. rsc.org The preferential reaction of one double bond with silicon facets suggests unique interaction dynamics that could be harnessed for creating precisely structured nanomaterials. smolecule.com

Bio-based Polyesters: While initial studies on ADMET copolymerization with bio-derived monomers and this compound resulted in low molecular weight polymers, this remains a compelling area of research. mdpi.com Overcoming the current limitations through catalyst and process optimization could lead to the creation of novel semicrystalline or amorphous polyesters with long aliphatic segments, potentially offering unique thermal and mechanical properties for applications in specialty packaging or biomedical devices. mdpi.comresearchgate.net

The following table presents data from an ADMET copolymerization study involving a bio-based monomer (M1) and this compound (TDCD), illustrating the current challenges in achieving high molecular weights. mdpi.com

Table 2: ADMET Copolymerization of Bio-based Monomer (M1) with this compound (TDCD)

Run Catalyst Loading (mol%) Number of Solvent Exchanges Yield (%) Mn Mw/Mn
1 1.0 1 65 2200 1.43
2 1.0 2 68 2300 1.45
3 0.5 1 55 2100 1.41
4 0.5 2 59 2200 1.40

Data sourced from a study using a ruthenium-carbene catalyst with a TDCD:M1 molar ratio of 10:1. Mn (number-average molecular weight) and Mw/Mn (polydispersity index) were determined by GPC. mdpi.com

Interdisciplinary Research Frontiers and Sustainable Chemistry Initiatives

The future of this compound is intrinsically linked to broader scientific and environmental goals, placing it at the intersection of several interdisciplinary fields.

Polymer Upcycling and Circular Economy: this compound has been identified as a product of the thermal decomposition and ethenolysis of polyethylene (B3416737) and other polyolefins. caltech.edupolito.it As the world grapples with plastic waste, developing controlled chemical recycling processes that can break down waste plastics into valuable chemical feedstocks like this compound is a critical research frontier. caltech.eduresearchgate.netmdpi.com This diene could then serve as a monomer, re-entering the value chain to create new polymers and contributing to a circular economy.

Bio-inspired and Bioactive Molecules: The long, flexible chain of this compound makes it a useful synthon in complex organic synthesis. It has been used in the palladium-catalyzed synthesis of biologically active pyridine (B92270) alkaloids, such as theonelladins and xestamine D. chemicalbook.com Future interdisciplinary research between organic chemists and biologists could explore its use as a scaffold for creating new classes of pharmaceuticals or agrochemicals, where the long hydrocarbon chain can be tailored to modulate properties like lipophilicity and membrane interaction.

Green Chemistry and Renewable Feedstocks: The hydrocracking of plant-based oils, such as Cerbera manghas oil, over aluminosilicate (B74896) catalysts like Al-MCM-41 can produce this compound, among other hydrocarbons. utm.my This positions the compound as a potential bio-derived chemical. Further research into optimizing catalytic hydrocracking and pyrolysis of biomass and waste cooking oil could establish a sustainable production route for this compound, aligning its lifecycle with the principles of green chemistry. jcu.edu.au The use of this compound in copolymerizations with monomers derived from renewable resources further strengthens its credentials as a component in sustainable materials science. mdpi.comresearchgate.net

Q & A

Q. How is 1,13-Tetradecadione identified and characterized in complex mixtures?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) for separation and identification. Reference retention indices (RI) and mass spectral libraries (e.g., NIST) to confirm molecular structure. For example, in fruit seed extracts, GC-MS identified 1,13-Tetradecadiene with a molecular weight of 194 g/mol and RI 1385 .
  • Key Data : Molecular formula (C₁₄H₂₆), CAS 21964-49-8, and InChIKey XMRSTLBCBDIKFI-UHFFFAOYSA-N .

Q. What are the standard safety protocols for handling this compound in laboratory settings?

  • Methodology : Follow OSHA HCS guidelines: use fume hoods for volatile compounds, wear nitrile gloves, and store in sealed containers under inert gas. Refer to safety data sheets (SDS) for spill management (e.g., adsorb with inert materials like vermiculite) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodology : Document catalyst systems (e.g., Cp*TiMe₂ with borate activators) and reaction conditions (e.g., n-hexane solvent at -30°C to -50°C). Quasi-living polymerization techniques improve control over molecular weight distribution .

Advanced Research Questions

Q. What catalytic systems optimize the yield of this compound in pyrolysis or copolymerization?

  • Methodology : Compare catalysts like ZSM-5, NZ, and Purmol CTX-1. For example, ZSM-5 increases this compound yield to 0.36% area under GC analysis versus 0.16% with Purmol CTX-1 .
  • Data Interpretation : Use ANOVA to assess catalytic efficiency, focusing on activation energy and selectivity metrics.

Q. How do structural features of this compound influence its reported bioactivities (anti-inflammatory, anti-acne)?

  • Methodology : Conduct molecular docking studies to evaluate interactions with targets like cyclooxygenase-2 (COX-2). Compare its conjugated diene system to known bioactive alkenes (e.g., α-linolenic acid) .
  • Experimental Design : Use in vitro assays (e.g., LPS-induced macrophage models) to quantify cytokine suppression (IL-6, TNF-α) .

Q. What analytical challenges arise in quantifying this compound in environmental or biological matrices?

  • Methodology : Address matrix interference via solid-phase microextraction (HS-SPME) and two-dimensional GC (GC×GC) with vacuum ultraviolet detection. Calibrate using internal standards (e.g., deuterated alkanes) .
  • Data Contradictions : Resolve co-elution issues (e.g., with cis-decalin) by optimizing column polarity and temperature gradients .

Q. How can researchers reconcile conflicting bioactivity data for this compound across studies?

  • Methodology : Perform systematic reviews with meta-analysis, focusing on variables like solvent polarity (e.g., methanol vs. aqueous extraction) and assay sensitivity. For instance, Majinda and Abubakar (2016) reported anti-coronary activity, but solvent choice may alter compound stability .

Q. What computational models predict the physicochemical properties of this compound?

  • Methodology : Use quantum mechanical calculations (DFT) to estimate logP (octanol-water partition coefficient) and vapor pressure. Validate with experimental GC retention times and mass spectral fragmentation patterns .

Methodological Framework for Research Design

Q. How to design a hypothesis-driven study on this compound’s mechanism of action?

  • Steps :

Literature Review : Use SciFinder and PubMed to identify knowledge gaps (e.g., limited in vivo toxicity data).

Hypothesis : “this compound reduces ROS production via Nrf2 pathway activation.”

Experimental Validation : Apply CRISPR-edited cell lines (e.g., Nrf2-knockout) and measure oxidative stress markers (e.g., glutathione levels) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound bioassays?

  • Methods : Nonlinear regression (e.g., four-parameter logistic model) for IC₅₀ calculations. Report confidence intervals and use Shapiro-Wilk tests to assess normality .

Tables for Critical Data Comparison

Property Value Source
Molecular Weight194.3562 g/mol
GC Retention Index (RI)1385
Catalytic Yield (ZSM-5)0.36% area
Bioactivity (Anti-acne)Reported in methanol extracts

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.